Azathioprine

Autoimmune Hepatitis Immunosuppression Biochemical Remission

Azathioprine (CAS 446-86-6) is a thiopurine prodrug converted to 6-MP and 6-TGNs to inhibit purine synthesis. It is clinically justified for IBD maintenance (~51% remission rate), second-line RA therapy where MTX is contraindicated, and autoimmune hepatitis when MMF intolerance or cost advantages exist. Procurement MUST ensure access to TPMT/NUDT15 genotyping services; intermediate metabolizers require 30–80% dose reduction to prevent severe myelosuppression. This pharmacogenomic dependency differentiates it from MMF and MTX, mandating a genotype-guided formulary strategy. Ideal for research, analytical standard, and compounding applications.

Molecular Formula C9H7N7O2S
Molecular Weight 277.27 g/mol
CAS No. 446-86-6
Cat. No. B366305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzathioprine
CAS446-86-6
SynonymsAzathioprine
Azathioprine Sodium
Azathioprine Sodium Salt
Azathioprine Sulfate
Azothioprine
Immuran
Imuran
Imurel
Sodium, Azathioprine
Molecular FormulaC9H7N7O2S
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
InChIInChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)
InChIKeyLMEKQMALGUDUQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAzathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244掳C. Used for the treatment of rheumatoid arthritis. A known carcinogen.,Solid
Solubility41.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 73 °F (NTP, 1992)
Insoluble
Very slightly soluble in ethanol and chloroform;  sparingly soluble in dilute mineral acids;  soluble in dilute alkali solutions
Insoluble in water
1.07e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Azathioprine Procurement Guide: Understanding the Thiopurine Prodrug (CAS 446-86-6)


Azathioprine (CAS 446-86-6) is a thiopurine prodrug that is converted in vivo to the active metabolite 6-mercaptopurine (6-MP), which subsequently undergoes further metabolism to 6-thioguanine nucleotides (6-TGNs) to exert immunosuppressive and anti-proliferative effects through inhibition of purine synthesis and incorporation into DNA [1][2]. As an antimetabolite immunosuppressant, it is widely used in the management of autoimmune disorders, prevention of organ transplant rejection, and treatment of inflammatory bowel disease [3]. Its clinical utility and safety are intimately tied to pharmacogenetic variation in thiopurine methyltransferase (TPMT) and NUDT15, which govern the risk of severe myelosuppression and hepatotoxicity [4].

Why Azathioprine Cannot Be Freely Substituted: A Comparator-Based Rationale


Although azathioprine, 6-mercaptopurine (6-MP), mycophenolate mofetil (MMF), and methotrexate (MTX) are all classified as immunosuppressive agents, they exhibit distinct pharmacokinetic, pharmacodynamic, and clinical efficacy profiles that preclude simple interchangeability. Azathioprine acts as a prodrug to 6-MP, and while both are thiopurines, their bioavailability and metabolic conversion differ [1]. Compared to MMF, azathioprine demonstrates significantly lower rates of biochemical remission in autoimmune hepatitis [2]. When evaluated against MTX in rheumatoid arthritis, azathioprine shows inferior clinical improvement and a higher rate of treatment discontinuation due to adverse events [3]. Furthermore, azathioprine's safety profile is uniquely contingent upon TPMT and NUDT15 genotype-guided dosing, a requirement not shared by non-thiopurine alternatives [4]. These quantitative differentiators mandate a comparator-informed procurement and selection process.

Azathioprine Comparator Evidence: Quantitative Differentiation for Procurement Decisions


Azathioprine vs. Mycophenolate Mofetil in Autoimmune Hepatitis: Biochemical Remission Rates

In a 2025 meta-analysis of 11 studies comprising 952 participants with autoimmune hepatitis (AIH), azathioprine (AZA) was directly compared to mycophenolate mofetil (MMF). AZA achieved a biochemical remission (BR) rate of 53.64%, whereas MMF demonstrated a significantly higher BR rate of 88.57% [1]. The odds ratio for achieving remission with MMF versus AZA was 7.81 (95% CI: 2.21–27.69), indicating a substantial difference in first-line efficacy for this indication.

Autoimmune Hepatitis Immunosuppression Biochemical Remission

Azathioprine vs. Methotrexate in Rheumatoid Arthritis: Clinical Improvement and Drug Survival at 48 Weeks

A 48-week randomized, double-blind trial compared azathioprine (AZA, 100 mg daily) with methotrexate (MTX, 7.5 mg weekly) in 64 patients with rheumatoid arthritis refractory to gold or D-penicillamine. At 48 weeks, only 12 of 33 AZA-treated patients (36%) remained on therapy, compared to 25 of 31 MTX-treated patients (81%), reflecting a significantly higher withdrawal rate due to side effects in the AZA group [1]. Significant overall clinical improvement (as measured by disease activity score) was achieved in 6 of 12 AZA patients (50%) versus 19 of 25 MTX patients (76%) at 48 weeks [1].

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drugs Comparative Effectiveness

Azathioprine vs. 6-Mercaptopurine: Comparative Bioavailability and Clinical Equivalence

Azathioprine (AZA) and 6-mercaptopurine (6-MP) are both thiopurines used interchangeably in inflammatory bowel disease (IBD) due to similar efficacy [1]. However, AZA demonstrates enhanced bioavailability compared to 6-MP, with a conversion factor of approximately 0.55 when switching between the two agents [2]. Clinical remission rates with either AZA or 6-MP were achieved in 51% (42 of 82) of IBD patients, correlating with erythrocyte 6-thioguanine nucleotide (6-TGN) levels above 250 pmol/8×10⁸ RBCs [2]. To date, no evidence suggests one thiopurine is superior to the other in IBD [1].

Inflammatory Bowel Disease Thiopurine Analog Bioavailability

Azathioprine Pharmacogenomic Dosing: TPMT Genotype Stratifies Myelotoxicity Risk

Azathioprine's safety profile is uniquely tied to TPMT and NUDT15 genotype, a characteristic not applicable to non-thiopurine immunosuppressants like MMF or MTX. According to the 2025 CPIC guideline, individuals with TPMT intermediate metabolizer (IM) genotypes require a 30–80% dose reduction from the standard 2–3 mg/kg/day starting dose to mitigate the risk of severe myelosuppression [1]. In a clinical implementation study, azathioprine dose reduction in TPMT IM patients (TPMT*1/*2, *1/*3A, or *1/*3C genotypes) was associated with lower toxicity events and fewer dose adjustments during follow-up compared to TPMT normal metabolizers, without compromising efficacy [2].

Pharmacogenomics TPMT NUDT15 Personalized Dosing

Azathioprine vs. 6-Thioguanine: Differential Hepatotoxicity in Human Hepatocytes

In vitro studies using primary human hepatocytes and the HepaRG cell line demonstrate that toxic effects are more pronounced for azathioprine (AZA) and 6-mercaptopurine (6-MP) when compared to 6-thioguanine (6-TG) [1]. After 96 hours of treatment, AZA and 6-MP induced greater cytotoxicity, characterized by ATP depletion observed as early as 24 hours, and uniquely upregulated glutathione synthesis and antioxidant enzyme expression, which may reflect a compensatory response to oxidative stress induced by these two drugs but not by 6-TG [1].

Hepatotoxicity In Vitro Toxicology Thiopurine Safety

Azathioprine Application Scenarios: Evidence-Driven Use Cases for Procurement and Research


Autoimmune Hepatitis: Azathioprine as a Steroid-Sparing Second-Line Agent

In autoimmune hepatitis, azathioprine combined with corticosteroids remains a standard of care, but meta-analyses show that mycophenolate mofetil achieves significantly higher biochemical remission rates (88.57% vs. 53.64%) [1]. Therefore, procurement of azathioprine is best justified for patients who are intolerant to MMF, in resource-limited settings where cost differentials are paramount, or as a maintenance agent after induction of remission with MMF or other agents. The decision to procure azathioprine over MMF should be based on a clear pharmacoeconomic analysis weighing the higher initial remission rate of MMF against the lower long-term drug cost of azathioprine.

Rheumatoid Arthritis: Azathioprine as a Second-Line DMARD After Methotrexate Failure

Head-to-head trial data demonstrate that methotrexate is superior to azathioprine in rheumatoid arthritis, with higher drug survival (81% vs. 36% at 48 weeks) and better clinical improvement (76% vs. 50% at 48 weeks) [2]. Consequently, azathioprine should be procured as a second-line or alternative disease-modifying antirheumatic drug (DMARD) for patients who have failed or are intolerant to methotrexate, or in cases where MTX is contraindicated. Formulary inclusion should reflect this hierarchical efficacy, positioning azathioprine as a valuable but secondary option in the RA therapeutic arsenal.

Inflammatory Bowel Disease: Azathioprine and 6-Mercaptopurine as Interchangeable Maintenance Therapies

Azathioprine and 6-mercaptopurine exhibit comparable clinical remission rates in IBD (~51%), and there is no evidence of superiority of one over the other [3][4]. However, due to differences in bioavailability, dose conversion (AZA dose ≈ 1.8 × 6-MP dose) is required when switching agents. Procurement decisions between these two thiopurines can be driven by cost, local availability, or individual patient tolerability. Both agents require monitoring of 6-TGN levels and pre-treatment TPMT genotyping to mitigate myelotoxicity risk [5].

Pharmacogenomically-Guided Immunosuppression: TPMT/NUDT15 Genotype-Dependent Dosing

Azathioprine is uniquely positioned among immunosuppressants as requiring pharmacogenomic testing for safe use. The 2025 CPIC guideline mandates that TPMT intermediate metabolizers receive only 30–80% of the standard dose (0.6–2.4 mg/kg/day instead of 2–3 mg/kg/day) to prevent severe myelosuppression [5]. Procurement and utilization of azathioprine in any clinical or research setting must be accompanied by access to TPMT and NUDT15 genotyping services, and the total cost of therapy must include this testing. This pharmacogenomic requirement differentiates azathioprine from alternatives like methotrexate or mycophenolate, which do not have the same level of evidence for genotype-guided dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azathioprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.